2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, also known as Epalrestat, is a compound with significant pharmacological properties. Its chemical structure is characterized by a thiazolidinone framework, which has been studied for various biological activities, particularly in the context of diabetes and cancer treatment. The compound's molecular formula is , and it has a molecular weight of approximately 319.40 g/mol. It is classified under thiazolidinediones, a group of compounds known for their role in insulin sensitization.
Epalrestat is primarily sourced from synthetic routes in laboratory settings. It has been classified as an antidiabetic agent and is recognized for its ability to inhibit aldose reductase, an enzyme implicated in the complications associated with diabetes mellitus. The compound is also noted for potential anticancer activities, making it a subject of interest in medicinal chemistry.
The synthesis of 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid typically involves multi-step organic reactions. A common method includes the condensation of 2-methyl-3-phenylallyl aldehyde with thiazolidinone derivatives under acidic or basic conditions.
The molecular structure of 2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid features:
The compound's structural data includes:
Epalrestat undergoes various chemical reactions typical of thiazolidinones, including:
The inhibition mechanism involves binding to the active site of aldose reductase, preventing substrate access and subsequent conversion processes.
The mechanism of action for Epalrestat primarily revolves around its role as an aldose reductase inhibitor. By inhibiting this enzyme, Epalrestat reduces the accumulation of sorbitol within cells, thereby mitigating osmotic and oxidative stress associated with diabetic complications.
Epalrestat appears as a yellow solid at room temperature and has a notable melting point of approximately 224 °C.
Epalrestat has several scientific applications:
The compound belongs to the rhodanine-acetic acid chemical class, featuring a 5-arylidene substitution on a sulfur-containing heterocyclic scaffold. Its systematic IUPAC name—2-((E)-5-((E)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid—encodes critical structural information:
Table 1: Nomenclature and Synonyms of the (E,E)-Configured Isomer
Systematic Name | Common Synonyms | Registry Identifiers |
---|---|---|
2-((E)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | (E,E)-Epalrestat isomer; Epalrestat Impurity 38 | CAS: 82158-86-9; UNII: Not assigned |
2-((Z)-5-((E)-2-Methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid | Epalrestat (active drug) | CAS: 82159-09-9; UNII: 424DV0807X [8] [9] [10] |
The rhodanine core consists of a 5-membered ring containing nitrogen (N1), sulfur (S2), and a thiocarbonyl group (C2=S), with carbonyl oxygen at C4. The exocyclic conjugated system arises from Knoevenagel condensation between the rhodanine’s active methylene (C5) and the aldehyde group of (E)-2-methyl-3-phenylacrylaldehyde. The acetic acid functionality at N3 enables critical ionic interactions with aldose reductase’s catalytic site. This stereoisomer exhibits distinct spatial orientation compared to Epalrestat’s Z,E-geometry, resulting in altered binding affinity to target enzymes [4] [8].
The discovery pathway of this isomer is intrinsically linked to the development of Epalrestat (ONO-2235), first synthesized in the 1980s as a potent, orally active aldose reductase inhibitor (ARI). During synthetic optimization, researchers identified multiple geometric isomers formed during the Knoevenagel condensation step, including the (E,E)-variant characterized here. Initial pharmacological screening revealed significantly reduced ARI activity for the (E,E)-isomer compared to Epalrestat’s Z,E-configuration, establishing stereochemistry as a critical determinant of inhibitory potency [9] [10].
Table 2: Historical Milestones in the Compound’s Development
Year | Event | Significance |
---|---|---|
1980s | Synthesis of Epalrestat (Z,E-isomer) | Discovery of first orally active ARI for diabetic neuropathy |
1990s | Identification of (E,E)-isomer | Recognition as synthesis intermediate and impurity in drug substance |
2000s | Pharmacopeial classification | Listed as "Epalrestat Impurity 38" in analytical standards [8] |
2010s | Structural characterization | Complete NMR/X-ray confirmation of (E,E) configuration |
2020s | Commercial availability | Research use as analytical reference standard [5] [8] |
Despite its diminished target affinity, the (E,E)-isomer gained importance as a:
CAS No.: 19536-24-4
CAS No.:
CAS No.:
CAS No.:
CAS No.: 155408-18-7